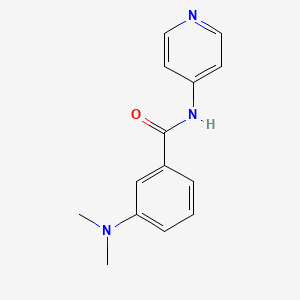
3-(dimethylamino)-N-4-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)-N-4-pyridinylbenzamide, also known as DMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPB belongs to the class of benzamide derivatives and is widely used in the pharmaceutical industry for its therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-(dimethylamino)-N-4-pyridinylbenzamide is not fully understood. However, studies have suggested that 3-(dimethylamino)-N-4-pyridinylbenzamide exerts its effects by modulating specific signaling pathways in cells. 3-(dimethylamino)-N-4-pyridinylbenzamide has been shown to inhibit the activity of certain enzymes and proteins, leading to the induction of cell death in cancer cells. Moreover, 3-(dimethylamino)-N-4-pyridinylbenzamide has been shown to modulate the activity of certain neurotransmitters, leading to the regulation of neuronal activity.
Biochemical and Physiological Effects:
3-(dimethylamino)-N-4-pyridinylbenzamide has been shown to have potent biochemical and physiological effects. Studies have shown that 3-(dimethylamino)-N-4-pyridinylbenzamide can induce cell death in cancer cells by targeting specific signaling pathways. Moreover, 3-(dimethylamino)-N-4-pyridinylbenzamide has been shown to modulate the activity of certain neurotransmitters, leading to the regulation of neuronal activity. However, the exact biochemical and physiological effects of 3-(dimethylamino)-N-4-pyridinylbenzamide are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(dimethylamino)-N-4-pyridinylbenzamide in lab experiments is its potent antitumor activity. 3-(dimethylamino)-N-4-pyridinylbenzamide has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy. Moreover, 3-(dimethylamino)-N-4-pyridinylbenzamide has been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
However, one of the limitations of using 3-(dimethylamino)-N-4-pyridinylbenzamide in lab experiments is its potential toxicity. Studies have shown that 3-(dimethylamino)-N-4-pyridinylbenzamide can be toxic to cells at high concentrations, making it important to use appropriate safety measures when handling 3-(dimethylamino)-N-4-pyridinylbenzamide.
Orientations Futures
There are several future directions for the study of 3-(dimethylamino)-N-4-pyridinylbenzamide. One of the most promising directions is the development of 3-(dimethylamino)-N-4-pyridinylbenzamide-based cancer therapies. Studies have shown that 3-(dimethylamino)-N-4-pyridinylbenzamide has potent antitumor activity and can induce cell death in cancer cells. Moreover, 3-(dimethylamino)-N-4-pyridinylbenzamide has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. Therefore, the development of 3-(dimethylamino)-N-4-pyridinylbenzamide-based cancer therapies could have significant implications for cancer treatment.
Another potential future direction is the study of 3-(dimethylamino)-N-4-pyridinylbenzamide's effects on specific signaling pathways. Studies have shown that 3-(dimethylamino)-N-4-pyridinylbenzamide can modulate the activity of certain enzymes and proteins, leading to the induction of cell death in cancer cells. Therefore, further studies on the effects of 3-(dimethylamino)-N-4-pyridinylbenzamide on specific signaling pathways could provide valuable insights into the mechanism of action of 3-(dimethylamino)-N-4-pyridinylbenzamide.
Conclusion:
In conclusion, 3-(dimethylamino)-N-4-pyridinylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of 3-(dimethylamino)-N-4-pyridinylbenzamide is relatively straightforward, and 3-(dimethylamino)-N-4-pyridinylbenzamide has been extensively studied for its potential applications in cancer research and neuroscience. 3-(dimethylamino)-N-4-pyridinylbenzamide has potent antitumor activity and can induce cell death in cancer cells. Moreover, 3-(dimethylamino)-N-4-pyridinylbenzamide has been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders. However, the exact mechanism of action and biochemical and physiological effects of 3-(dimethylamino)-N-4-pyridinylbenzamide are still being studied, and further research is needed to fully understand the potential applications of 3-(dimethylamino)-N-4-pyridinylbenzamide.
Méthodes De Synthèse
The synthesis of 3-(dimethylamino)-N-4-pyridinylbenzamide involves the reaction of 4-aminopyridine with 3-dimethylaminobenzoyl chloride in the presence of a base. The reaction yields 3-(dimethylamino)-N-4-pyridinylbenzamide as a white crystalline solid with a high purity and yield. The synthesis method is relatively straightforward and has been optimized for large-scale production.
Applications De Recherche Scientifique
3-(dimethylamino)-N-4-pyridinylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3-(dimethylamino)-N-4-pyridinylbenzamide is in the field of cancer research. Studies have shown that 3-(dimethylamino)-N-4-pyridinylbenzamide has potent antitumor activity and can induce cell death in cancer cells. Moreover, 3-(dimethylamino)-N-4-pyridinylbenzamide has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways, making it a potential candidate for cancer therapy.
Another potential application of 3-(dimethylamino)-N-4-pyridinylbenzamide is in the field of neuroscience. Studies have shown that 3-(dimethylamino)-N-4-pyridinylbenzamide can modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(dimethylamino)-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13-5-3-4-11(10-13)14(18)16-12-6-8-15-9-7-12/h3-10H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTDBIOKVBXXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

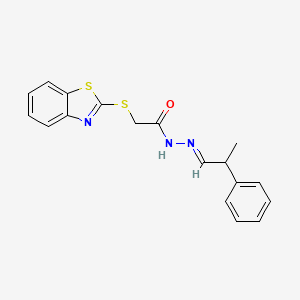


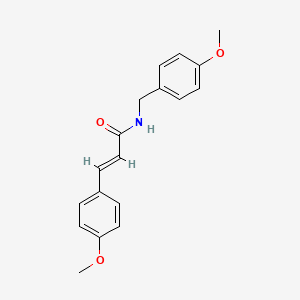
![N-{[(4-fluorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5871755.png)

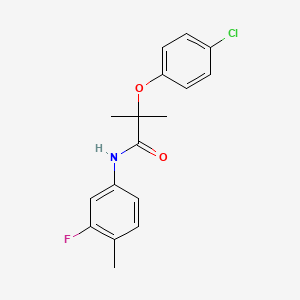
![1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B5871778.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871780.png)
![2-[(4-methylphenyl)sulfonyl]-1-(3-nitrophenyl)ethanone](/img/structure/B5871792.png)

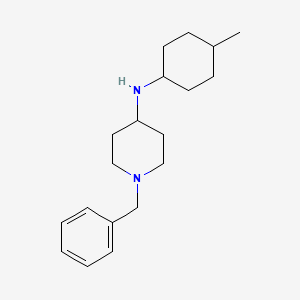

![4-(benzylamino)-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5871818.png)